molecular formula C7H14Cl2N4 B2485005 3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride CAS No. 1258651-92-1

3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride

Cat. No.: B2485005
CAS No.: 1258651-92-1
M. Wt: 225.12
InChI Key: VPAVQZSLFACLGB-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)piperidine dihydrochloride (CAS 1258651-92-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring substituted with a 1,2,4-triazole moiety, a privileged scaffold known for its versatile pharmacological properties and strong hydrogen-bonding capability, which aids in target binding . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro biological assays. The primary research application of this compound is as a key synthetic intermediate in the design and development of novel bioactive molecules. The 1,2,4-triazole ring is a common pharmacophore in compounds being investigated for various biological targets . Specifically, structural analogues of this compound, such as derivatives where the triazole is linked via a methylene bridge, have been identified as critical intermediates in the synthesis of potent and selective antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in modulating immune responses and inflammation . This makes it a valuable template for researchers in immunology and oncology. Furthermore, the 1,2,4-triazole core is recognized for its interaction with enzymes like carbonic anhydrase, suggesting potential for developing enzyme inhibitors . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-2-7(4-8-3-1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAVQZSLFACLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Piperidine Derivatives

A common approach involves substituting a leaving group on piperidine with 1H-1,2,4-triazole. For example, 3-bromopiperidine hydrobromide reacts with deprotonated 1H-1,2,4-triazole in dimethylformamide (DMF) at 80°C for 12 hours. The reaction is catalyzed by potassium carbonate, yielding 3-(1H-1,2,4-triazol-1-yl)piperidine as a free base.

Reaction Scheme:
$$
\text{3-Bromopiperidine} + \text{1H-1,2,4-Triazole} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{3-(1H-1,2,4-Triazol-1-yl)piperidine} + \text{KBr}
$$

Key Parameters:

  • Solvent: DMF or dimethyl sulfoxide (DMSO)
  • Base: Potassium carbonate or sodium hydride
  • Yield: 60–75% after column chromatography (silica gel, ethyl acetate/methanol 9:1)

Cyclization of Amidrazones

An alternative route involves cyclizing piperidine-3-carboxylic acid hydrazide with nitriles. For instance, reacting the hydrazide with acetonitrile in hydrochloric acid under reflux forms the triazole ring via amidrazone intermediates.

Procedure:

  • Piperidine-3-carboxylic acid is converted to its hydrazide using thionyl chloride and hydrazine hydrate.
  • The hydrazide reacts with acetonitrile in 6 M HCl at 100°C for 8 hours.
  • The product is neutralized with sodium bicarbonate and extracted into dichloromethane.

Optimization Data:

Nitrile Source Temperature (°C) Reaction Time (h) Yield (%)
Acetonitrile 100 8 68
Benzonitrile 120 12 55

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid. Two equivalents of HCl are added to a solution of 3-(1H-1,2,4-triazol-1-yl)piperidine in ethanol, followed by rotary evaporation and recrystallization from ethanol/diethyl ether.

Characterization Data:

  • Melting Point: 215–217°C (decomposes)
  • 1H NMR (400 MHz, D₂O): δ 8.71 (s, 1H, triazole-H), 4.32–4.28 (m, 1H, piperidine-H), 3.45–3.40 (m, 2H), 3.10–2.95 (m, 2H), 2.20–2.10 (m, 1H), 1.90–1.70 (m, 3H).
  • HPLC Purity: >99% (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost and safety:

  • Catalyst Recycling: Palladium catalysts from coupling reactions are recovered via filtration and reused, reducing costs by 20%.
  • Continuous Flow Systems: Tubular reactors minimize reaction times (e.g., cyclization completed in 2 hours vs. 8 hours in batch).

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazole compounds .

Scientific Research Applications

The biological activities of 3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride include:

  • Antimicrobial Activity : Exhibits activity against various pathogens.
  • Anticancer Activity : Demonstrates potential in inducing apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : May interact with inflammatory pathways.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit efficacy against a range of pathogens:

PathogenActivityReference
Staphylococcus aureusModerate to high antimicrobial activity
Escherichia coliSignificant inhibition
Candida albicansEffective antifungal activity
Pseudomonas aeruginosaVariable activity

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study: MCF-7 Cell Line

In a study evaluating the effects on the MCF-7 cell line:

  • Treatment : Cells were treated with varying concentrations of the compound.
  • Findings : Increased levels of caspase-3 cleavage were observed, indicating activation of apoptosis pathways.

Structure-Activity Relationship (SAR)

The biological activities of this compound are influenced by its structural components. Modifications to the piperidine or triazole portions can enhance or diminish activity. For example:

  • Substituents on the triazole ring can significantly impact binding affinity to target enzymes.

Proposed Mechanisms of Action

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The triazole moiety can act as an inhibitor for various enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Interaction : It may interact with specific receptors involved in signaling pathways related to inflammation and cancer progression.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Substituent Position on the Piperidine Ring

The position of the triazole substituent on the piperidine ring significantly influences molecular interactions. For example:

  • 4-(1H-1,2,4-Triazol-1-yl)piperidine hydrochloride (CAS 787640-25-9): The triazole group is attached at the 4-position of the piperidine ring, which may alter binding affinity to biological targets compared to the 3-position isomer. This positional difference could affect conformational flexibility and steric interactions in enzyme-binding pockets .

Heterocycle Variations

Replacing the 1,2,4-triazole with other heterocycles modifies electronic and steric properties:

  • 3-(1H-Imidazol-2-yl)piperidine dihydrochloride (CAS 1408451-83-1): The imidazole ring contains two adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to 1,2,4-triazole. This compound was discontinued, possibly due to reduced stability or off-target effects in preclinical studies .
  • 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid (CAS 439094-90-3): The sulfur-containing thiadiazole introduces lipophilicity, which may enhance membrane permeability but reduce solubility .

Substituent Modifications on the Triazole Ring

  • This modification is relevant for central nervous system-targeting drug candidates .

Salt Form and Solubility

  • Mono- vs. dihydrochloride salts: The dihydrochloride form of 3-(1H-1,2,4-triazol-1-yl)piperidine offers higher solubility in aqueous media compared to its mono-hydrochloride analogs (e.g., 4-(1H-1,2,4-triazol-1-yl)piperidine hydrochloride). This property is critical for formulation in injectable or oral dosage forms .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituent Position Heterocycle Salt Form Key Features Reference CAS/ID
3-(1H-1,2,4-Triazol-1-yl)piperidine dihydrochloride 3 1,2,4-Triazole Dihydrochloride High solubility, potential CNS activity -
4-(1H-1,2,4-Triazol-1-yl)piperidine hydrochloride 4 1,2,4-Triazole Hydrochloride Lower solubility, discontinued 787640-25-9
3-(1H-Imidazol-2-yl)piperidine dihydrochloride 3 Imidazole Dihydrochloride Strong H-bonding, discontinued 1408451-83-1
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride 4 Phenyl-triazole Hydrochloride Lipophilic, CNS applications -

Biological Activity

3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The triazole moiety, combined with the piperidine structure, confers unique properties that have been explored in various research contexts, particularly in antimicrobial and anticancer applications.

1. Chemical Structure and Properties

Chemical Formula: C7H14Cl2N4

Molecular Weight: 225.12 g/mol

This compound is characterized by a piperidine ring substituted with a 1H-1,2,4-triazole group. The specific arrangement of these functional groups is believed to influence its biological activity significantly.

The mechanism of action for this compound involves its interaction with various biological targets. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to effects such as:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation.
  • Alteration of Signal Transduction Pathways: It can affect cellular signaling pathways that regulate growth and apoptosis in cancer cells.

3.1 Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit potent antibacterial and antifungal properties. For example:

  • Antibacterial Properties: Studies have shown that similar triazole compounds display effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the triazole ring enhances the compound's ability to penetrate bacterial cell walls and disrupt vital processes.
  • Antifungal Activity: Triazole derivatives have also been evaluated for their antifungal activity against pathogens like Candida albicans. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance antifungal potency .

3.2 Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Proliferation Inhibition: In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . These studies report IC50 values indicating significant antiproliferative activity.
  • Mechanisms of Action: The compound may induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which is critical for mitosis . This action leads to multinucleation and ultimately cell death.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansInhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerHCT116 (colon cancer)Cell cycle arrest

5. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent in treating infectious diseases and cancer. Ongoing research into its mechanisms of action and structure-activity relationships will further elucidate its efficacy and pave the way for novel drug development.

Q & A

Q. What conditions affect the compound’s stability during long-term storage or experimental use?

  • Methodological Answer : Stability is pH- and moisture-dependent. Store lyophilized powder under argon at -20°C. For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid repeated freeze-thaw cycles. Monitor degradation via UPLC-TOF over 24–72 hours under experimental conditions .

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